molecular formula C15H11BrF3NO B215681 2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B215681
M. Wt: 358.15 g/mol
InChI Key: YOMWLPJTQRHOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666879B2

Procedure details

Dissolve 4-bromophenylacetic acid (10.00 g, 46.50 mmol), diisopropylethylamine (12.02 g, 16.20 mL, 93.00 mmol) and 1,1′-carbonyldiimidazole (8.29 g, 51.15 mmol) in tetrahydrofuran (200 mL) at room temperature. Stir the contents under nitrogen for one hour. Add m-trifluoromethylaniline (15.00 g, 93.00 mmol) and stir the reaction overnight at room temperature. Concentrate the reaction to near dryness, dissolve in dichloromethane (250 mL) and extract with 2 N NaOH (200 mL), water (100 mL) and 1 N HCl (2×200 mL). Wash the organic layer with saturated aqueous saturated sodium chloride (100 mL), dry over MgSO4, filter and concentrate. Dry load the material onto silica (100 g) and chromatograph on silica using dichloromethane as eluent to yield the product (13.00 g, 78.1%). MS(ES), m/z 356/358 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
78.1%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.C(N1C=CN=C1)(N1C=CN=C1)=O.[F:33][C:34]([F:43])([F:42])[C:35]1[CH:36]=[C:37]([CH:39]=[CH:40][CH:41]=1)[NH2:38]>O1CCCC1.ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([NH:38][C:37]2[CH:39]=[CH:40][CH:41]=[C:35]([C:34]([F:33])([F:42])[F:43])[CH:36]=2)=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
16.2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
8.29 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stir the contents under nitrogen for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extract with 2 N NaOH (200 mL), water (100 mL) and 1 N HCl (2×200 mL)
WASH
Type
WASH
Details
Wash the organic layer with saturated aqueous saturated sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Dry load the material onto silica (100 g) and chromatograph on silica

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 78.1%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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